molecular formula C14H15N3O2 B6497451 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile CAS No. 952897-44-8

4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile

Cat. No.: B6497451
CAS No.: 952897-44-8
M. Wt: 257.29 g/mol
InChI Key: VCQQGXGPIFKDIE-UHFFFAOYSA-N
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Description

“4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile” is a chemical compound. It is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds serve as useful intermediates in the synthesis of several novel organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their anti-tubercular activity . They have shown significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions in the study of these compounds could involve further exploration of their biological activities and potential applications in drug discovery . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-14(2)13(19)16-7-8-17(14)12(18)11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQQGXGPIFKDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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